molecular formula C24H20ClN3O2S B11215170 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11215170
M. Wt: 450.0 g/mol
InChI Key: HWUILDOQRMKKJH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Formation of the Thioxo Group: The thioxo group can be introduced through the reaction of the intermediate with thiourea under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate with phenethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be employed to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one: Another quinazoline derivative with similar pharmacological properties.

    2-chloro-3-(2-chlorobenzyl)quinazolin-4(3H)-one: A structurally related compound with potential biological activities.

Uniqueness

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31)

InChI Key

HWUILDOQRMKKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

Origin of Product

United States

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